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Compound of Interest

Compound Name: Tetrairidium dodecacarbonyl

Cat. No.: B077418 Get Quote

Introduction

Tetrairidium dodecacarbonyl, with the chemical formula Ir₄(CO)₁₂, is a canary-yellow, air-

stable crystalline solid.[1][2] It is the most common and stable binary carbonyl of iridium.[2] The

molecule features a tetrahedral cluster of four iridium atoms, with each iridium atom

coordinated to three terminal carbonyl (CO) ligands and the other three iridium atoms.[2][3][4]

This structure, with an average Ir-Ir bond distance of 2.693 Å, possesses Td symmetry.[2][3]

While poorly soluble in most organic solvents, its utility as a high-purity source of iridium makes

it a valuable precursor in the synthesis of advanced materials, particularly for catalytic and thin-

film applications.[2][5] Its primary applications lie in its use as a precursor for homogeneous

catalysts, supported metallic nanoparticles, and thin films via Metal-Organic Chemical Vapor

Deposition (MOCVD).[5]

Application Note 1: Synthesis of Supported Iridium
Nanoparticle Catalysts
Principle

Tetrairidium dodecacarbonyl is an excellent precursor for preparing highly dispersed iridium

nanoparticles on various support materials (e.g., silica, alumina, titania). The process typically

involves dissolving Ir₄(CO)₁₂ in a suitable solvent, impregnating a high-surface-area support

with this solution, and then subjecting the material to thermal treatment. A calcination step in an
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inert or oxidative atmosphere decomposes the carbonyl ligands, followed by a reduction step

(often in a hydrogen atmosphere) to form well-dispersed, metallic iridium nanoparticles on the

support surface. The size and distribution of these nanoparticles, which are critical for catalytic

activity, can be controlled by adjusting precursor loading, the support material, and the thermal

treatment conditions.[3][6] These supported catalysts are of academic and industrial interest for

reactions such as hydrogenation, reforming, and the water-gas shift reaction.[2][6]

Precursor Properties: Tetrairidium Dodecacarbonyl

Property Value References

Chemical Formula Ir₄(CO)₁₂ [2]

Molar Mass 1104.99 g/mol

Appearance Yellow crystalline powder [1]

Melting Point 195 °C (decomposes) [7][5][8]

Solubility

Slightly soluble in THF,

toluene, chlorocarbons.

Insoluble in water and aliphatic

hydrocarbons.

[2][5][8]

Structure
Tetrahedral cluster, Td

symmetry
[2][9]

Experimental Protocol: Preparation of a 1 wt% Ir/SiO₂ Catalyst

Materials:

Tetrairidium dodecacarbonyl (Ir₄(CO)₁₂)

High-surface-area silica (SiO₂, e.g., 200 m²/g), dried at 120 °C for 4 hours prior to use.

Toluene, anhydrous

Schlenk flask and line

Rotary evaporator
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Tube furnace

Nitrogen (N₂) and Hydrogen (H₂) gas, high purity

Procedure:

Precursor Solution Preparation: In a nitrogen-filled glovebox or using Schlenk techniques,

dissolve the required amount of Ir₄(CO)₁₂ in anhydrous toluene to achieve the target 1 wt%

iridium loading on the silica support. For 5 g of SiO₂, this would require approximately 58 mg

of Ir₄(CO)₁₂ (given Ir is ~87.8% of the mass of the metal content in the precursor).

Impregnation: Add the dried silica (5 g) to a round-bottom flask. Transfer the Ir₄(CO)₁₂

solution to the flask containing the silica.

Solvent Removal: Attach the flask to a rotary evaporator and remove the toluene under

reduced pressure at a bath temperature of 40-50 °C. Continue until a free-flowing powder is

obtained.

Drying: Further dry the impregnated powder under a high vacuum for 2-4 hours at room

temperature to remove any residual solvent.

Calcination (Decomposition): Place the dried powder in a quartz tube inside a tube furnace.

Heat the sample under a steady flow of nitrogen (50 mL/min) from room temperature to 200

°C at a ramp rate of 5 °C/min. Hold at 200 °C for 2 hours to ensure complete decomposition

of the carbonyl ligands. Cool down to room temperature under nitrogen.

Reduction: Switch the gas flow to a 5% H₂ in N₂ mixture (50 mL/min). Heat the sample to

400 °C at a ramp rate of 10 °C/min and hold for 2 hours to reduce the iridium species to

metallic iridium (Ir⁰).

Passivation & Storage: Cool the catalyst to room temperature under the H₂/N₂ flow. Before

exposing to air, passivate the catalyst surface by switching to a 1% O₂ in N₂ flow for 30

minutes to prevent rapid oxidation. Store the final catalyst in a desiccator.

Characterization: The resulting Ir/SiO₂ catalyst can be characterized by Transmission Electron

Microscopy (TEM) to determine the iridium nanoparticle size, morphology, and distribution.[3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b077418
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow: Supported Iridium Catalyst Synthesis
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Caption: Workflow for preparing a supported Ir/SiO₂ catalyst.
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Application Note 2: Precursor for Metal-Organic
Chemical Vapor Deposition (MOCVD)
Principle

MOCVD is a technique used to deposit high-quality thin films on a substrate through the

chemical reaction of vapor-phase precursors.[10] Metal carbonyls, including Ir₄(CO)₁₂, are used

as precursors for depositing pure metal or metal-containing films.[11] The process requires a

precursor that is sufficiently volatile and decomposes cleanly at a suitable temperature.

Ir₄(CO)₁₂ can be sublimed under vacuum and transported by a carrier gas to a heated

substrate. On the hot surface, the molecule decomposes, releasing the CO ligands as gaseous

byproducts and depositing a thin film of iridium metal. The relatively low decomposition

temperature of Ir₄(CO)₁₂ allows for deposition on temperature-sensitive substrates.[10][12]

Precursor Properties for MOCVD

Property Value / Observation References

Physical Form Powder [5]

Thermal Decomposition
Begins at ~170 °C, significant

at 195 °C
[5]

Volatility

Sufficient for sublimation under

vacuum at elevated

temperatures

[12]

Byproducts Carbon Monoxide (CO) gas [6]

Experimental Protocol: General MOCVD of Iridium Thin Films

Equipment:

MOCVD reactor with a cold-wall configuration.

Substrate heater capable of reaching at least 400 °C.

Precursor sublimator with temperature control.
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Mass flow controllers for carrier and reactant gases (e.g., Ar, H₂).

Vacuum pump and pressure gauges.

Procedure:

Substrate Preparation: Clean the desired substrate (e.g., a silicon wafer) using a standard

procedure (e.g., RCA clean) to remove organic and inorganic contaminants. Mount the

substrate on the heater in the MOCVD reactor.

Precursor Loading: Load a small quantity (e.g., 100-200 mg) of Ir₄(CO)₁₂ powder into the

precursor sublimator.

System Evacuation: Evacuate the reactor to a base pressure of <10⁻⁵ Torr to remove

atmospheric contaminants.

Deposition:

Heat the substrate to the desired deposition temperature (e.g., 250-400 °C).

Heat the Ir₄(CO)₁₂ precursor in the sublimator to a temperature that provides adequate

vapor pressure (e.g., 100-150 °C).

Introduce a carrier gas (e.g., Argon at 10-20 sccm) through the sublimator to transport the

precursor vapor into the reactor chamber.

(Optional) A co-reactant gas, such as H₂, can be introduced to facilitate the removal of

carbonyl ligands and improve film purity.

Maintain a constant reactor pressure (e.g., 1-10 Torr) during deposition.

Termination: After the desired deposition time, stop the precursor flow by cooling the

sublimator and closing the relevant valves. Cool the substrate to room temperature under a

continued flow of inert gas.

System Venting: Vent the reactor to atmospheric pressure with nitrogen before removing the

coated substrate.
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Logical Flow: MOCVD Process
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Caption: Logical workflow for the MOCVD of iridium films.

Application Note 3: Homogeneous Catalysis and
Bimetallic Cluster Synthesis
Principle
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Tetrairidium dodecacarbonyl serves as a precursor in fundamental studies of homogeneous

catalysis and for the synthesis of more complex molecular clusters.[6] In solution, the Ir₄ cluster

can act as a source of catalytically active mononuclear iridium species under reaction

conditions, for instance in carbonylation or hydroformylation reactions.[13] Furthermore, the

cluster framework can be modified by substituting CO ligands with other ligands (e.g.,

phosphines) to tune its electronic and steric properties, leading to new catalysts.[3][6] It is also

a key starting material for synthesizing bimetallic clusters, enabling the study of synergistic

effects between different metals in catalysis.[2]

Potential Homogeneous Catalytic Applications

Reaction Type Role of Iridium Catalyst References

Water-Gas Shift Reaction
Catalyzes the reaction of CO

and H₂O to CO₂ and H₂
[2][9]

Hydroformylation
Addition of H₂ and CO across

an alkene double bond
[6]

Hydrogenation
Reduction of unsaturated

organic compounds
[6]

Acetic Acid Synthesis
The related Cativa process

uses an [Ir(CO)₂I₂]⁻ catalyst
[13]

Carbonylation
Insertion of CO into an organic

molecule
[14]

Experimental Protocol: General Procedure for a Homogeneous Carbonylation Reaction

Materials:

Tetrairidium dodecacarbonyl (Ir₄(CO)₁₂)

Organic substrate (e.g., an aryl halide)

Solvent, anhydrous and deoxygenated (e.g., Toluene or THF)

Base (e.g., K₂CO₃)
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High-pressure autoclave reactor with magnetic stirring

Carbon Monoxide (CO) gas, high purity

Procedure:

Reactor Loading: To a glass liner for the autoclave, add the Ir₄(CO)₁₂ catalyst (e.g., 0.1-1

mol%), the organic substrate (1 mmol), the base (1.5 mmol), and the solvent (10 mL).

Perform this operation in an inert atmosphere (glovebox).

Assembly: Seal the glass liner inside the high-pressure autoclave.

Purging: Purge the autoclave several times with low-pressure CO (or N₂) to remove any

residual air.

Pressurization: Pressurize the autoclave with CO to the desired reaction pressure (e.g., 10-

50 atm).

Reaction: Heat the reactor to the target temperature (e.g., 100-150 °C) with vigorous stirring.

Monitor the reaction progress by taking aliquots (if the reactor allows) or by monitoring the

pressure drop.

Cooling & Depressurization: After the reaction is complete (e.g., 12-24 hours), cool the

reactor to room temperature. Carefully and slowly vent the excess CO in a well-ventilated

fume hood.

Workup: Open the reactor, remove the liner, and filter the reaction mixture to remove the

base and any precipitated catalyst residues.

Analysis: Analyze the filtrate by Gas Chromatography (GC) or Nuclear Magnetic Resonance

(NMR) spectroscopy to determine the conversion of the starting material and the yield of the

carbonylated product. The product can be purified by column chromatography.
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Logical Path: Cluster as Catalyst Precursor
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Caption: Iridium cluster as a precursor in homogeneous catalysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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